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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rauvotetraphylline C, a monoterpene indole alkaloid. The information presented herein is
essential for the identification, characterization, and further development of this natural product.
The data is compiled from the primary literature describing its isolation and structure elucidation
and is supplemented with standardized experimental protocols.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
of a molecule with high accuracy. For Rauvotetraphylline C, the molecular formula was
established using positive-ion mode High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS).

Parameter Observed Value Calculated Value Molecular Formula

[M+H]* (m/2) 391.2019 391.2021 C24H26N203

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for
elucidating the detailed structure of organic molecules. The *H and 3C NMR data for
Rauvotetraphylline C were recorded in deuterated chloroform (CDCIs) and are summarized
below. These data are analogous to those of the known indole alkaloid perakine, with key
differences attributed to the side chain.

'H NMR Data (CDCIs3)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15592083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 8.05 br s
3 4.15 m
5 4.60 m
60 2.50 m
6B 2.15 m
9 7.15 d 7.5
10 7.08 t 7.5
11 7.30 t 7.5
12 7.45 d 7.5
1l4a 2.30 m
14B 1.90 m
15 3.10 m
16 4.85 d 9.1
17a 2.05 m
173 1.80 m
18-Me 1.70 S
19 5.40 q 6.8
21a 3.80 m
21B 3.60 m
1 6.73 dd 15.8,9.1
2' 6.06 d 15.8
4'-Me 2.22 S
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13C NMR Data (CDCls)
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Position Chemical Shift (6, ppm)
2 135.5
3 54.2
5 54.9
6 35.0
7 108.2
8 128.5
9 1195
10 121.8
11 118.3
12 111.0
13 148.5
14 34.5
15 325
16 46.8
17 49.0
18 12.5
19 125.0
20 131.0
21 52.0
1 151.7
2' 131.6
3 201.1
4 27.0
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Infrared (IR) and Ultraviolet (UV) Spectroscopy Data

While specific numerical data for the IR and UV spectra of Rauvotetraphylline C are not
detailed in the initial isolating publication, characteristic absorptions for the indole alkaloid
scaffold and its functional groups can be predicted based on related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an indole alkaloid typically displays the following characteristic absorption

bands:
Wavenumber (cm—?) Functional Group Vibration
~3400 N-H Stretching
3100-3000 Aromatic C-H Stretching
2950-2850 Aliphatic C-H Stretching
~1650 C=0 (ketone) Stretching
~1600, ~1470 Aromatic C=C Stretching
~1200 C-N Stretching

Ultraviolet (UV) Spectroscopy

The UV spectrum of indole alkaloids is characterized by absorptions arising from the indole
chromophore. For a substituted indole such as Rauvotetraphylline C, the spectrum would be
expected to show absorption maxima around:

Wavelength (Amax, hm) Chromophore
~220 Indole
~280 Indole

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments used in the
characterization of Rauvotetraphylline C.

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of the purified Rauvotetraphylline C is prepared in a
suitable solvent, typically methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through an HPLC system. The mass spectrometer is operated in positive ion mode to detect
the protonated molecule [M+H]*. The instrument is calibrated using a known standard to
ensure high mass accuracy. Data is acquired over a relevant m/z range.

o Data Analysis: The accurate mass of the [M+H]* ion is determined. This value is then used
to calculate the elemental composition using software that considers the isotopic
abundances of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 1-5 mg of purified Rauvotetraphylline C is dissolved in
~0.5 mL of a deuterated solvent (e.g., CDCIsz). A small amount of tetramethylsilane (TMS)
may be added as an internal standard (& 0.00 ppm). The solution is transferred to a 5 mm
NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:

o 'H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key
parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A
wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of :3C,
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a larger number of scans and a longer relaxation delay are typically necessary.

o 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for these experiments are
employed to establish proton-proton correlations (COSY), one-bond proton-carbon
correlations (HSQC), and long-range proton-carbon correlations (HMBC), which are
crucial for complete structure assignment.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced
to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, for a solution, the compound is
dissolved in a suitable solvent (e.g., chloroform), and a drop is placed on a salt plate (e.qg.,
NacCl or KBr), and the solvent is allowed to evaporate, leaving a thin film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample compartment (or the KBr
pellet without the sample) is first recorded. The sample is then placed in the beam path, and
the sample spectrum is acquired. The instrument records the interferogram, which is then
Fourier transformed to produce the IR spectrum (transmittance or absorbance vs.
wavenumber).

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation: A dilute solution of Rauvotetraphylline C is prepared in a UV-
transparent solvent (e.g., methanol or ethanol) of a known concentration.

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Data Acquisition: Two cuvettes are filled, one with the pure solvent (reference) and the other
with the sample solution. The instrument scans a range of wavelengths (typically 200-400
nm for indole alkaloids), and the absorbance is recorded. The instrument automatically
subtracts the absorbance of the solvent.
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» Data Analysis: The wavelength(s) of maximum absorbance (Amax) are identified from the
resulting spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis and
structure elucidation of a novel natural product like Rauvotetraphylline C.
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Caption: Workflow for the spectroscopic analysis of Rauvotetraphylline C.
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 To cite this document: BenchChem. [Spectroscopic Profile of Rauvotetraphylline C: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592083#spectroscopic-data-for-rauvotetraphylline-
C-NMr-ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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